1-Bromo-4-[(dec-9-en-1-yl)oxy]benzene
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Overview
Description
1-Bromo-4-[(dec-9-en-1-yl)oxy]benzene is an organic compound characterized by a bromine atom attached to a benzene ring, which is further connected to a dec-9-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[(dec-9-en-1-yl)oxy]benzene typically involves the reaction of 4-bromophenol with dec-9-en-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[(dec-9-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The dec-9-en-1-yloxy group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The compound can be reduced to remove the bromine atom or to hydrogenate the double bond in the dec-9-en-1-yloxy group.
Properties
CAS No. |
167024-28-4 |
---|---|
Molecular Formula |
C16H23BrO |
Molecular Weight |
311.26 g/mol |
IUPAC Name |
1-bromo-4-dec-9-enoxybenzene |
InChI |
InChI=1S/C16H23BrO/c1-2-3-4-5-6-7-8-9-14-18-16-12-10-15(17)11-13-16/h2,10-13H,1,3-9,14H2 |
InChI Key |
SEXAVKUTTAXFEG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCOC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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